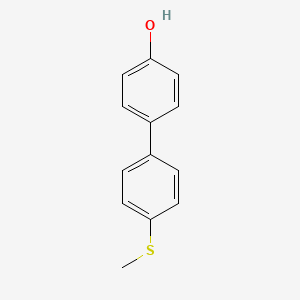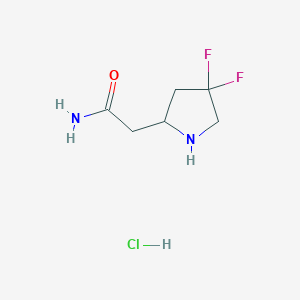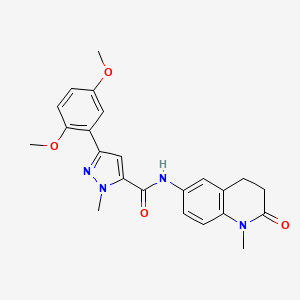
4-(4-Methylthiophenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Methylthiophenyl)phenol” is a chemical compound with the CAS Number: 191724-06-8 . It has a molecular weight of 216.3 and its IUPAC name is 4’- (methylsulfanyl) [1,1’-biphenyl]-4-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H12OS/c1-15-13-8-4-11 (5-9-13)10-2-6-12 (14)7-3-10/h2-9,14H,1H3 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Complexes
4-(4-Methylthiophenyl)phenol, a phenol-based ligand with pyridine and thiophene substituents, has been used in synthesizing dinuclear Cu^II^ complexes. These complexes, characterized by X-ray diffraction, spectroscopy, and other methods, exhibit antiferromagnetic coupling and potential for interaction with catechol substrates, suggesting utility in chemical catalysis and material science (Koval et al., 2004).
2. Environmental Analysis
In environmental science, this compound is a subject of analysis for pollution control. Its determination in water and industrial effluents is critical, and methodologies involving polymeric liquid-solid extraction cartridges have been developed for its efficient detection (Castillo et al., 1997). Similarly, studies have focused on its biodegradation under methanogenic conditions, highlighting its potential impact on wastewater treatment and environmental remediation (O'connor & Young, 1989).
3. Photocatalysis Studies
Investigations into the photocatalytic degradation of phenolic compounds, including this compound, are significant in environmental chemistry. These studies explore the mechanisms and efficiency of photocatalytic processes using TiO2 catalysts, which are relevant for water treatment and pollution reduction (Tolosana-Moranchel et al., 2018).
4. Adsorption Studies for Water Treatment
The adsorption properties of this compound on various materials like activated carbon fibers are studied to understand its removal from aqueous solutions. These studies contribute to developing efficient methods for water purification and treatment of industrial effluents (Liu et al., 2010).
5. Analytical Chemistry Applications
The compound is involved in extraction studies, such as solvent extraction using ionic liquids, which are important in analytical chemistry for detecting phenolic compounds in environmental samples (Khachatryan et al., 2005).
6. Biodegradation Enhancement Research
Research on enhancing the biodegradation of halogenated organic compounds, including this compound, through strategies like cometabolism and bioaugmentation, is pivotal in environmental biotechnology. These studies aim to improve the efficiency of wastewater treatment processes (Monsalvo et al., 2012).
7. Metabolic Profiling in Biodegradation
Metabolic profiling analysis in microbial degradation of this compound provides insights into biodegradation pathways and mechanisms, contributing to environmental biotechnology and pollution control (Liu et al., 2014).
8. Catalysis Research
Studies on catalysis involving this compound, such as its role in the methylation of phenol, contribute to understanding catalytic mechanisms and developing new catalytic materials and processes (Mathew et al., 2002).
9. Sensor Development
This compound is relevant in the development of new sensors for environmental monitoring. For example, designing sensors based on enzyme tyrosinase for phenol determination highlights its application in environmental analysis and monitoring (Adamski et al., 2010).
10. Ultrasonic Destruction Research
Studies on the ultrasonic destruction of phenol and its derivatives, including this compound, provide valuable information on advanced oxidation processes for the treatment of polluted waters (Kidak & Ince, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQHNPJGDOGEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2708663.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2708665.png)
![3,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2708666.png)


![2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B2708669.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2708675.png)
![N-[4-[3-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2708676.png)
![1-[(3-chloro-2-fluorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2708677.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708681.png)

